2-Chloro-5-(naphthalen-1-yl)benzoic acid
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Overview
Description
2-Chloro-5-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C17H11ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(naphthalen-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with naphthalene under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoic acid is reacted with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives or removal of the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce quinones .
Scientific Research Applications
2-Chloro-5-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of a naphthalene moiety.
2-Chloro-5-methylbenzoic acid: Contains a methyl group instead of a naphthalene moiety.
2-Chloro-5-(phenyl)benzoic acid: Has a phenyl group instead of a naphthalene moiety.
Uniqueness
2-Chloro-5-(naphthalen-1-yl)benzoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-5-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXFANAURCFNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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